molecular formula C11H9BrO3 B1591907 Ethyl 6-bromobenzofuran-3-carboxylate CAS No. 1260799-56-1

Ethyl 6-bromobenzofuran-3-carboxylate

Cat. No. B1591907
CAS RN: 1260799-56-1
M. Wt: 269.09 g/mol
InChI Key: ZYGDLJJVXPJIBH-UHFFFAOYSA-N
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Description

Ethyl 6-bromobenzofuran-3-carboxylate is a chemical compound with the molecular weight of 269.09 . Its IUPAC name is ethyl 6-bromobenzofuran-3-carboxylate .


Synthesis Analysis

While specific synthesis methods for Ethyl 6-bromobenzofuran-3-carboxylate were not found, benzofuran-3-carboxylate esters can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromobenzofuran-3-carboxylate is 1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6-bromobenzofuran-3-carboxylate is a solid at room temperature .

Scientific Research Applications

Neuroprotective Properties

Ethyl 6-bromobenzofuran-3-carboxylate derivatives exhibit neuroprotective properties. For example, ITH4012, a tacrine derivative, has been found to reduce cell death induced by various compounds and enhance the expression of the antiapoptotic protein Bcl-2, which is linked to neuroprotection through the induction of antiapoptotic proteins (Orozco et al., 2004).

Synthesis of Novel Compounds

This chemical is used in the synthesis of various novel compounds. For instance, it has been used in the creation of [1,2,3]selenadiazolo[4,5-e]benzofuran derivatives and 2-benzofuranyl-1,3,4-oxodiazole derivatives, demonstrating its utility in the development of new chemical entities (Shekarchi et al., 2003).

Antibacterial and Antifungal Activities

Derivatives of Ethyl 6-bromobenzofuran-3-carboxylate have shown potential in antibacterial and antifungal applications. For instance, certain Piperidine substituted Benzothiazole derivatives synthesized from Ethyl 6-bromobenzofuran-3-carboxylate have displayed significant antibacterial and antifungal activities (Shafi et al., 2021).

Antimicrobial Screening

Compounds derived from Ethyl 6-bromobenzofuran-3-carboxylate have been screened for antimicrobial activities. For instance, 5-Bromobenzofuranyl Aryl Ureas and Carbamates synthesized from this compound have been evaluated for their antimicrobial properties (Kumari et al., 2019).

properties

IUPAC Name

ethyl 6-bromo-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDLJJVXPJIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598450
Record name Ethyl 6-bromo-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromobenzofuran-3-carboxylate

CAS RN

1260799-56-1
Record name Ethyl 6-bromo-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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